molecular formula C7H6BrN3O3 B15120320 (5-Bromo-2-nitrophenyl)urea

(5-Bromo-2-nitrophenyl)urea

Cat. No.: B15120320
M. Wt: 260.04 g/mol
InChI Key: FWTZVWYOJGSOFK-UHFFFAOYSA-N
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Description

(5-Bromo-2-nitrophenyl)urea is an organic compound with the molecular formula C7H6BrN3O3 It is a derivative of urea, where the urea moiety is substituted with a 5-bromo-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-nitrophenyl)urea typically involves the reaction of 5-bromo-2-nitroaniline with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

5-Bromo-2-nitroaniline+IsocyanateThis compound\text{5-Bromo-2-nitroaniline} + \text{Isocyanate} \rightarrow \text{this compound} 5-Bromo-2-nitroaniline+Isocyanate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-2-nitrophenyl)urea undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: 5-Bromo-2-aminophenylurea.

    Substitution: Various substituted phenylurea derivatives.

    Hydrolysis: 5-Bromo-2-nitroaniline and carbon dioxide.

Scientific Research Applications

(5-Bromo-2-nitrophenyl)urea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Bromo-2-nitrophenyl)urea depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes by binding to the active site and preventing substrate access. The bromine and nitro groups can participate in various interactions, such as hydrogen bonding and van der Waals forces, which contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    5-Bromo-2-nitroaniline: A precursor in the synthesis of (5-Bromo-2-nitrophenyl)urea.

    5-Bromo-2-nitrophenol: Another derivative with similar functional groups but different reactivity.

    2-Nitrophenylurea: Lacks the bromine substituent, leading to different chemical properties and reactivity.

Uniqueness: this compound is unique due to the presence of both bromine and nitro groups, which impart distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H6BrN3O3

Molecular Weight

260.04 g/mol

IUPAC Name

(5-bromo-2-nitrophenyl)urea

InChI

InChI=1S/C7H6BrN3O3/c8-4-1-2-6(11(13)14)5(3-4)10-7(9)12/h1-3H,(H3,9,10,12)

InChI Key

FWTZVWYOJGSOFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)NC(=O)N)[N+](=O)[O-]

Origin of Product

United States

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